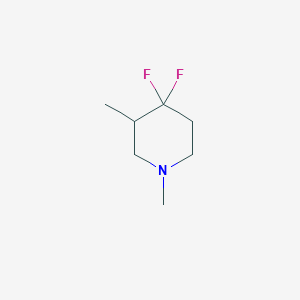

1,3-Dimethyl-4,4-difluoropiperidine

Description

1,3-Dimethyl-4,4-difluoropiperidine is a fluorinated piperidine derivative characterized by two methyl groups at positions 1 and 3 and two fluorine atoms at position 3. These compounds are typically synthesized via fluorination of piperidine precursors using reagents like XtalFluor-E or through deprotection strategies . Fluorinated piperidines are of interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name |

4,4-difluoro-1,3-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-6-5-10(2)4-3-7(6,8)9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGUJJOFIVGZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-4,4-difluoropiperidine (DMDFP) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features two methyl groups at the 1 and 3 positions and fluorine substituents at the 4 position of the piperidine ring. This unique structure enhances its lipophilicity and potentially affects its pharmacokinetic properties.

Biological Activity Overview

Research indicates that DMDFP exhibits significant biological activity, particularly in enzyme inhibition and cellular degradation pathways. Its interactions with various biological targets have been studied extensively.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in metabolic pathways:

- α-Glucosidase Inhibition : DMDFP demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro assays revealed that DMDFP outperformed standard inhibitors like acarbose by several folds, indicating its potential as an antidiabetic agent .

- Cholinesterase Inhibition : The compound also exhibited inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanisms through which DMDFP exerts its biological effects are multifaceted:

- Competitive Inhibition : Kinetic studies revealed that DMDFP acts as a competitive inhibitor against α-glucosidase, while showing mixed-type inhibition against AChE . This dual action may enhance its therapeutic efficacy in managing conditions related to dysregulated glucose metabolism and cholinergic dysfunction.

- Cellular Degradation : Studies have shown that DMDFP can induce the degradation of BCL6, a protein implicated in various cancers. The compound's structural modifications have been linked to improved degradation potency and reduced clearance rates in vivo .

Study on Antidiabetic Effects

A significant study involved testing DMDFP in STZ-induced diabetic rat models. The results indicated that compounds with similar structures to DMDFP exhibited significant reductions in blood glucose levels, validating their potential as antidiabetic agents .

Antiproliferative Activity

In cancer research, DMDFP was evaluated for its antiproliferative effects on various cell lines. The compound showed promising results in inhibiting cell growth in BCL6-expressing cells, suggesting a targeted approach to cancer therapy through protein degradation mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of DMDFP is crucial for optimizing its biological activity:

| Compound | BCL6 TR-FRET IC50 (nM) | DC50 (nM) | GI50 (nM) |

|---|---|---|---|

| DMDFP | 2.2 | 0.7 | 12.5 |

| Analog A | 2.9 | >2000 | 820 |

| Analog B | 2.0 | 0.5 | 8.0 |

This table illustrates how slight modifications to the piperidine structure can significantly impact the compound's potency against various targets .

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-4,4-difluoropiperidine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its fluorine substituents enhance the compound's lipophilicity and metabolic stability, which are critical for drug design. The compound has been studied for its interactions with various biological targets, particularly protein kinases and neurotransmitter receptors.

Case Studies in Medicinal Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties by targeting cancer cell proliferation pathways. For instance, studies have shown that it can inhibit tumor growth through mechanisms involving enzyme inhibition and receptor modulation .

- Central Nervous System Disorders : The compound has been investigated for its potential in treating conditions such as depression and anxiety. Its ability to interact with neurotransmitter receptors suggests a role in modulating neurological activity.

Chemical Research

In chemical research, this compound serves as a versatile reagent for various organic transformations. The presence of fluorine atoms allows it to participate in nucleophilic substitution reactions and serve as a precursor for more complex molecules.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps that capitalize on its reactivity due to the electron-withdrawing nature of the fluorine atoms. It can undergo coupling reactions or functional group transformations to yield more complex structures .

Materials Science

The compound is also explored for its potential applications in materials science. Its unique electronic properties make it suitable for the development of advanced materials with specific optical or electronic characteristics. Researchers are investigating its use in creating novel polymers or nanomaterials that leverage its chemical structure .

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-fluoropiperidine | One methyl group at position 1; one fluorine at position 4 | Less sterically hindered than this compound |

| 3-Methyl-4-fluoropiperidine | One methyl group at position 3; one fluorine at position 4 | Different methylation pattern affects biological activity |

| 1,3-Dimethylpiperidine | Two methyl groups at positions 1 and 3; no fluorination | Lacks fluorine substituents which may alter pharmacological properties |

| This compound | Two methyl groups at positions 1 and 3; two fluorines at position 4 | Enhanced lipophilicity and metabolic stability due to fluorination |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The methyl groups in this compound likely increase steric hindrance compared to bulkier substituents like benzyl (Bn) or tert-butoxycarbonyl (Boc). This may reduce reactivity in nucleophilic substitution reactions but enhance stability in acidic conditions.

Physicochemical Properties :

- The benzyl-substituted analog (1-benzyl-4,4-difluoropiperidine) has a higher molecular weight (211.25 g/mol) and lower volatility (b.p. 74–79°C at 0.1 mm Hg) compared to the methylated derivative. Its refractive index (1.4975) suggests moderate polarity .

- Boc-protected derivatives (e.g., 1-Boc-4,4-difluoropiperidine) are typically solids with high purity (98%), making them suitable for controlled synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.